molecular formula C14H14N4O4 B14012905 2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid CAS No. 64623-44-5

2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid

Cat. No.: B14012905
CAS No.: 64623-44-5
M. Wt: 302.29 g/mol
InChI Key: PXWNQOBWKLZZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenylmethoxy group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the amino, phenylmethoxy, and carbonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings and functional groups.

    Phenylmethoxy Substituted Compounds: Molecules with phenylmethoxy groups attached to different core structures.

    Amino Acid Derivatives: Compounds that feature amino acid-like structures with additional functional groups.

Uniqueness

2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64623-44-5

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2-[(4-amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C14H14N4O4/c15-12-10(13(21)16-7-11(19)20)6-17-14(18-12)22-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,21)(H,19,20)(H2,15,17,18)

InChI Key

PXWNQOBWKLZZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C(=N2)N)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.